5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde
Overview
Description
5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.25 g/mol. This compound is characterized by its furan ring structure substituted with a 2,6-dimethylmorpholine group and a formyl group at the 2-position of the furan ring. It is a solid compound with a purity of 95%.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process may also include purification steps to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted furan derivatives.
Scientific Research Applications
5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde has several scientific research applications across different fields:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be utilized in the study of biological systems, particularly in the context of enzyme inhibition or receptor binding.
Industry: The compound can be used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Furan-2-carbaldehyde
2,6-Dimethylmorpholine
Other furan derivatives with different substituents
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Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-5-12(6-9(2)14-8)11-4-3-10(7-13)15-11/h3-4,7-9H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBPOFOHLBKHLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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